molecular formula C11H24Cl2N2 B1466545 3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride CAS No. 1220019-66-8

3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride

Cat. No.: B1466545
CAS No.: 1220019-66-8
M. Wt: 255.22 g/mol
InChI Key: IDBSPIXALBNHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It features a piperidine ring system, a common structural motif found in a wide array of pharmaceuticals and biologically active compounds . Piperidine derivatives are recognized as crucial synthetic building blocks for drug design and are present in more than twenty classes of pharmaceuticals, underlining their significant role in the development of new therapeutic agents . As a substituted piperidine, this dihydrochloride salt form likely offers improved stability and handling properties for laboratory use. Researchers utilize such compounds as key intermediates or precursors in the synthesis of more complex molecules for pharmacological evaluation. The specific structural characteristics of this compound may make it valuable for exploring structure-activity relationships, particularly in the design of receptor-targeted ligands. This product is intended for research and development applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-methyl-1-piperidin-3-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-4-3-7-13(9-10)11-5-2-6-12-8-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBSPIXALBNHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride, also known as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, including receptors and enzymes.

  • Chemical Formula : C11H24Cl2N2
  • CAS Number : 1220019-66-8
  • Molecular Weight : 251.23 g/mol

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Research indicates that compounds with similar piperidine structures often exhibit activity as receptor modulators, particularly in the central nervous system (CNS) and for pain management.

1. Opioid Receptor Interaction

Studies have shown that piperidine derivatives can act as opioid receptor modulators. For instance, related compounds have been identified as selective antagonists for the κ-opioid receptor, which is involved in pain regulation and mood disorders . This suggests that this compound could potentially influence opioid receptor activity.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Opioid Receptor ModulationJDTic (κ-opioid antagonist)Potent inhibition of κ-opioid receptors
Anticancer ActivityBenzoylpiperidine derivativesIC50 values ranging from 19.9 to 75.3 µM
Enzyme InhibitionMAGL inhibitors (related structures)Competitive behavior with IC50 values in low nanomolar range

Opioid Receptor Studies

In vitro studies using [^35S]GTPγS binding assays have demonstrated that certain piperidine derivatives can selectively antagonize κ-opioid receptors while showing minimal activity at μ and δ receptors. This selectivity is crucial for developing drugs aimed at treating conditions like addiction and chronic pain without the side effects associated with μ-receptor activation .

Antiproliferative Activity

Research on benzoylpiperidine derivatives has illustrated their ability to inhibit cell growth in various cancer types, including breast and ovarian cancers. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine ring can significantly enhance the anticancer efficacy of these compounds .

Scientific Research Applications

Medicinal Chemistry

3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride plays a crucial role in the development of drugs targeting various receptors in the central nervous system (CNS). It has been investigated for its potential as a selective ligand for serotonin receptors, particularly the 5-HT1D receptor. Research indicates that modifications to the piperidine structure can lead to compounds with improved pharmacokinetic profiles and receptor affinities .

Anticancer Research

Recent studies have explored the potential of piperidine derivatives, including this compound, in anticancer applications. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as myeloma and leukemia . The molecular docking studies suggest that these compounds can effectively interact with target proteins involved in cancer progression, highlighting their therapeutic potential.

Neuropharmacology

The compound has also been evaluated for its neuropharmacological properties. Its derivatives have been shown to influence neurotransmitter systems, making them candidates for treating neurological disorders. For example, modifications to the piperidine structure have been linked to enhanced activity at dopamine receptors, which are critical in conditions like schizophrenia and Parkinson's disease .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryDevelopment of receptor ligandsImproved affinity for 5-HT1D receptor
Anticancer ResearchCytotoxic effects on cancer cellsEffective against myeloma and leukemia cells
NeuropharmacologyInfluence on neurotransmitter systemsPotential treatment for neurological disorders

Case Study 1: Anticancer Activity

A study evaluated a series of piperidine derivatives, including this compound, against multiple myeloma cell lines. The results indicated significant cytotoxicity, with certain derivatives achieving IC50 values in the low micromolar range. Molecular docking suggested strong interactions with key proteins involved in cell cycle regulation.

Case Study 2: Neuropharmacological Effects

In a study focused on neuropharmacology, derivatives of this compound were tested for their effects on dopamine receptor activity. Results showed that specific modifications led to increased binding affinity and selectivity towards D2 dopamine receptors, suggesting potential use in treating dopaminergic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Derivatives

3-Methylpiperidine Hydrochloride (CAS: 58531-29-6)
  • Molecular Formula : C₆H₁₄ClN
  • Molecular Weight : 135.64 g/mol
  • Key Differences : Lacks the second piperidinylmethyl group, resulting in lower molecular weight and reduced steric complexity. Simpler structure may limit applications in receptor-binding studies compared to the target compound.
3-(1H-Imidazol-4-yl)piperidine Dihydrochloride
  • Molecular Formula : C₈H₁₅Cl₂N₃
  • Molecular Weight : 224.13 g/mol
  • Key Differences: Incorporates an imidazole ring, introducing aromaticity and hydrogen-bonding capabilities.
4-(Azetidin-1-yl)piperidine Dihydrochloride (CAS: 864246-02-6)
  • Molecular Formula : C₈H₁₈Cl₂N₂
  • Molecular Weight : 221.15 g/mol
  • Key Differences : Substitution with a strained four-membered azetidine ring alters conformational flexibility and basicity. The target compound’s piperidine-piperidine linkage offers greater stability for drug delivery systems.

Piperazine and Hybrid Derivatives

8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline
  • Molecular Formula : C₂₇H₃₀N₂O
  • Key Differences: Contains a quinoline moiety and cyclopentenylbenzyl group, enabling π-π stacking interactions. Unlike the target compound, this derivative’s extended aromatic system is tailored for crystallographic studies .
1-(2-Methylbut-3-yn-2-yl)piperazine Dihydrochloride
  • Molecular Formula : C₉H₁₈Cl₂N₂
  • Molecular Weight : 225.16 g/mol
  • Key Differences : Piperazine core with a propargyl substituent introduces alkyne reactivity. The target compound’s piperidine-piperidine system lacks this functional versatility but offers superior lipophilicity.

Heterocyclic-Substituted Piperidines

3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine Dihydrochloride
  • Molecular Formula : C₁₀H₁₈Cl₂N₃
  • Key Differences : The dimethylimidazole group confers acidity (pKa ~7) due to the aromatic heterocycle, unlike the target compound’s basic piperidine nitrogen centers .
3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine Dihydrochloride (13c)
  • Molecular Formula : C₁₅H₂₄Cl₂N₂O₃
  • Melting Point : 189–192°C
  • Key Differences: The dimethoxybenzyloxyimino group enhances polarity and UV activity, making it suitable for analytical applications. The target compound’s non-aromatic substituents prioritize metabolic stability.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride C₁₂H₂₅Cl₂N₂ 274.25 1211487-38-5 Bicyclic piperidine, high lipophilicity
3-Methylpiperidine hydrochloride C₆H₁₄ClN 135.64 58531-29-6 Simple monocyclic structure
3-(1H-Imidazol-4-yl)piperidine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 EN300-178724 Aromatic heterocycle, metal coordination
4-(Azetidin-1-yl)piperidine dihydrochloride C₈H₁₈Cl₂N₂ 221.15 864246-02-6 Strained azetidine ring, conformational rigidity

Table 2: Functional Group Impact on Properties

Compound Key Substituent Effect on Properties
This compound Piperidinylmethyl Enhanced solubility via dihydrochloride salt
3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride Dimethylimidazole Increased acidity, UV activity
8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline Quinoline, cyclopentenyl Improved crystallographic packing
1-(2-Methylbut-3-yn-2-yl)piperazine dihydrochloride Propargyl group Alkyne reactivity for click chemistry

Preparation Methods

While the above method details the preparation of (R)-3-aminopiperidine dihydrochloride, the introduction of a methyl group at the 3-position of the piperidinyl substituent in this compound requires additional synthetic steps, such as:

  • Use of methylated piperidine precursors or selective methylation reactions,
  • Controlled substitution reactions to attach the 3-methyl-1-piperidinyl moiety onto the piperidine ring.

These modifications are typically performed by:

  • Alkylation reactions using methyl halides or methylated piperidine derivatives,
  • Employing protecting groups to control regioselectivity,
  • Purification via recrystallization or chromatography.

Data Table: Summary of Key Reaction Parameters

Step Reactants/Intermediates Solvent(s) Temperature Range (°C) Equivalents Used Notes
Esterification (R)-2,5-Diaminopentanoic acid HCl + Acetyl chloride Methanol 0 to 15 (addition), 45–65 (heating) 1.5–2.5 eq acetyl chloride Ester formation for cyclization
Cyclization (R)-methyl 2,5-diaminopentanoate dihydrochloride + Sodium methoxide Methanol, methyl tert-butyl ether -10 to 0 (addition), 5–15 (post-reaction) 1.5–3 eq sodium methoxide Formation of piperidinone hydrochloride
Reduction (R)-3-aminopiperidin-2-one hydrochloride + Lithium aluminum hydride Tetrahydrofuran 10–45 (addition), 45–70 (heating) 1.0–2.5 eq lithium aluminum hydride Reduction to aminopiperidine
Salt Formation (R)-3-aminopiperidine + Concentrated HCl None (direct reaction) Ambient to 60 Stoichiometric HCl Formation of dihydrochloride salt

Analytical and Research Findings

  • The use of lithium aluminum hydride in THF is critical for efficient and selective reduction of the piperidinone intermediate to the aminopiperidine.
  • Temperature control during addition and heating phases significantly affects yield and purity.
  • The filtration method for isolating the dihydrochloride salt is preferred for scalability and purity.
  • The esterification and cyclization steps benefit from low-temperature control to minimize side reactions.
  • The synthesis has been successfully scaled to kilogram quantities, indicating robustness for industrial application.

Additional Notes on Alternative Synthetic Routes

  • Mannich-type reactions and aminomethylation strategies are reported for related piperidine derivatives but are less directly applicable for this compound without further modification.
  • The specificity of the methyl substitution on the piperidinyl ring requires tailored synthetic approaches, possibly involving selective alkylation or use of pre-methylated piperidine building blocks.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves nucleophilic substitution or reductive amination of piperidine derivatives. Key parameters include:

  • pH control : Maintain neutral to slightly acidic conditions to avoid side reactions.
  • Temperature : Optimize between 40–80°C to balance reaction rate and byproduct formation.
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients).
  • Purity assessment : Validate via HPLC (C18 column, UV detection at 210–254 nm) and confirm structural integrity with ¹H/¹³C NMR .

Q. How should this compound be stored to ensure long-term stability, and what are the signs of degradation?

  • Storage : Keep in airtight, light-resistant containers at 2–8°C in a dry environment. Desiccants (e.g., silica gel) are recommended to prevent hygroscopic degradation.
  • Degradation indicators : Discoloration (yellowing), formation of precipitates, or changes in melting point (±5°C from literature values). Monitor stability via periodic HPLC analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
  • Emergency measures : For spills, isolate the area, use absorbent materials (e.g., vermiculite), and avoid water to prevent dissolution into drains.
  • Ventilation : Ensure local exhaust ventilation to limit airborne dust or aerosols .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm substitution patterns and hydrogen bonding.
  • Mass Spectrometry (LC-MS/MS) : High-resolution MS to verify molecular weight and detect trace impurities.
  • X-ray Crystallography : For definitive stereochemical assignment, particularly if chiral centers are present.
  • Purity validation : Use gradient HPLC with diode-array detection (DAD) to resolve co-eluting impurities. Cross-reference with certified reference standards .

Q. How can researchers address discrepancies in pharmacological activity data across studies?

  • Purity verification : Re-analyze batches for impurities (e.g., residual solvents, byproducts) that may modulate activity.
  • Assay standardization : Ensure consistent buffer pH, temperature, and solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Receptor binding studies : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to validate target affinity under controlled conditions .

Q. What methodologies are employed to assess genotoxicity or metabolite interactions in preclinical studies?

  • Genotoxicity screening : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cell lines.
  • Metabolite profiling : Use hepatocyte incubations with LC-MS/MS to identify Phase I/II metabolites.
  • CYP inhibition assays : Evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) using fluorogenic substrates .

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Predict logP (lipophilicity), blood-brain barrier permeability, and protein binding (e.g., albumin).
  • Docking studies : Map interactions with target receptors (e.g., GPCRs, ion channels) to rationalize structure-activity relationships (SAR).
  • ADMET prediction tools : Use software like Schrödinger’s QikProp or SwissADME to estimate bioavailability and toxicity .

Data Contradiction Analysis

Q. How should conflicting solubility data be resolved when formulating this compound for in vivo studies?

  • Solvent screening : Test solubility in aqueous buffers (pH 1–10), PEG-400, and cyclodextrin-based solutions.
  • Dynamic light scattering (DLS) : Assess aggregation states that may affect bioavailability.
  • Cross-validation : Compare results with literature using identical solvents and temperatures. Adjust formulations based on pharmacokinetic requirements (e.g., intravenous vs. oral dosing) .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Strict QC protocols : Implement in-process checks (e.g., in-line FTIR for reaction monitoring).
  • Reference standards : Use internal controls (e.g., a stable isotope-labeled analog) to normalize assay data.
  • Statistical analysis : Apply multivariate analysis (e.g., PCA) to identify critical variables (e.g., impurity profile, crystallinity) .

Tables

Analytical Technique Key Parameters Application
HPLCC18 column, 0.1% TFA in water/acetonitrilePurity assessment, impurity profiling
¹H NMR400 MHz, D₂O, δ 1.2–3.8 ppm (piperidine)Structural confirmation
LC-MS/MSESI+ mode, m/z 245.2 [M+H]⁺Metabolite identification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride
Reactant of Route 2
3-(3-Methyl-1-piperidinyl)piperidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.